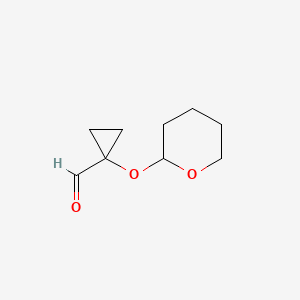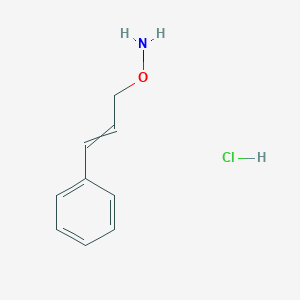
1-Acetylcyclopropyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetylcyclopropyl acetate is an organic compound with the molecular formula C7H10O3. It is an ester, characterized by the presence of an acetyl group attached to a cyclopropyl ring, which is further esterified with acetic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Métodos De Preparación
The synthesis of 1-Acetylcyclopropyl acetate can be achieved through several methods. One common approach is the esterification of 1-acetylcyclopropanol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of acid chlorides instead of carboxylic acids can facilitate the esterification process, making it more suitable for large-scale production .
Análisis De Reacciones Químicas
1-Acetylcyclopropyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to yield 1-acetylcyclopropanol and acetic acid.
Common reagents and conditions used in these reactions include acidic or basic hydrolysis conditions, strong oxidizing agents for oxidation, and powerful reducing agents for reduction. The major products formed from these reactions are typically carboxylic acids, alcohols, and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
1-Acetylcyclopropyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic effects.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 1-Acetylcyclopropyl acetate involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes involved in the synthesis of essential biomolecules, leading to cell death in certain cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Acetylcyclopropyl acetate can be compared with other esters such as isopentyl acetate and methyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its cyclopropyl ring, which imparts distinct chemical and physical properties .
Similar compounds include:
Isopentyl acetate: Known for its banana-like odor, commonly used in flavorings.
Methyl butanoate: Found in pineapple oil, used in fragrances.
1-Acetoxychavicol acetate: Studied for its anticancer properties.
Propiedades
Número CAS |
80706-66-7 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
(1-acetylcyclopropyl) acetate |
InChI |
InChI=1S/C7H10O3/c1-5(8)7(3-4-7)10-6(2)9/h3-4H2,1-2H3 |
Clave InChI |
IOOFFCFIXZPNJN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CC1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


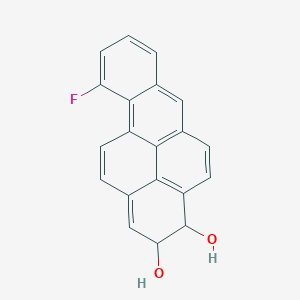
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
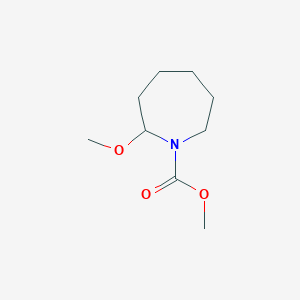
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
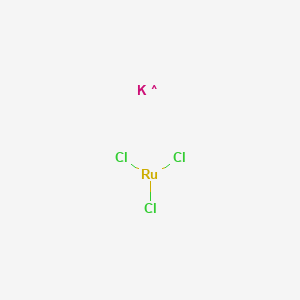
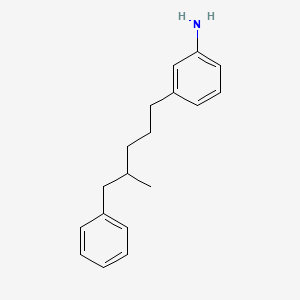
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)

![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)


